molecular formula C21H20FN5O B2437201 N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide CAS No. 1396855-26-7

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide

Cat. No.: B2437201
CAS No.: 1396855-26-7
M. Wt: 377.423
InChI Key: ADONPGAAUCWANL-UHFFFAOYSA-N
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Description

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a picolinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the yield and reduce the production cost while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridazine derivatives, such as:

Uniqueness

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-16-5-3-4-15(14-16)18-7-8-20(26-25-18)27-12-9-17(10-13-27)24-21(28)19-6-1-2-11-23-19/h1-8,11,14,17H,9-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADONPGAAUCWANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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